(4,5-DIMETHYL-2-THIENYL){4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Overview
Description
(4,5-DIMETHYL-2-THIENYL){4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a unique structure that combines a thienyl group, a pyrazolyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIMETHYL-2-THIENYL){4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of the thienyl, pyrazolyl, and piperazino groups, followed by their combination under specific reaction conditions. Common reagents used in these reactions include thienyl precursors, pyrazole derivatives, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4,5-DIMETHYL-2-THIENYL){4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium acetate). Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4,5-DIMETHYL-2-THIENYL){4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-DIMETHYL-2-THIENYL){4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar applications in the production of dyes and herbicides.
Palladium(II) acetate: Used as a catalyst in various organic reactions, including vinylation and carbonylation.
Uniqueness
(4,5-DIMETHYL-2-THIENYL){4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-11-8-14(23-12(11)2)15(20)18-4-6-19(7-5-18)24(21,22)13-9-16-17(3)10-13/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLAIVDWOYUBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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